molecular formula C6H11Cl2N B6211462 3-(chloromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride CAS No. 2731007-05-7

3-(chloromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride

Cat. No. B6211462
CAS RN: 2731007-05-7
M. Wt: 168.1
InChI Key:
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Description

3-(Chloromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride, also known as BCM7 or BCM-7, is a cyclic peptide that is produced during the digestion of milk proteins. It has been found to have various biological activities, including opioid-like activity and immunomodulatory effects. In recent years, BCM7 has gained attention for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is not fully understood, but it is believed to involve the activation of opioid receptors and modulation of immune cells and cytokines. 3-(chloromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride has been found to bind to mu-opioid receptors, leading to the activation of downstream signaling pathways and the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
3-(chloromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride has been found to have various biochemical and physiological effects, including opioid-like activity, immunomodulatory effects, and effects on gut health. Its opioid-like activity has been linked to pain relief, mood regulation, and addiction. Its immunomodulatory effects have been linked to its potential therapeutic applications in autoimmune diseases. Its effects on gut health have been linked to its potential role in the development of various gastrointestinal disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(chloromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride in lab experiments include its well-defined chemical structure, its ability to bind to opioid receptors, and its potential therapeutic applications in various diseases. The limitations of using 3-(chloromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride in lab experiments include its potential toxicity and the need for careful handling and storage.

Future Directions

Future research on 3-(chloromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride could focus on its potential therapeutic applications in various diseases, including autoimmune diseases, pain management, and addiction. It could also focus on the development of new synthetic analogs of 3-(chloromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride with improved pharmacological properties and reduced toxicity. Additionally, research could focus on the role of 3-(chloromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride in gut health and the development of gastrointestinal disorders.

Synthesis Methods

3-(chloromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is synthesized by the enzymatic cleavage of beta-casein, a milk protein, by chymosin or pepsin. The resulting peptide is then further cleaved by digestive enzymes, leading to the formation of 3-(chloromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride. The synthesis of 3-(chloromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride can also be achieved by chemical methods, such as solid-phase peptide synthesis.

Scientific Research Applications

3-(chloromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride has been studied extensively for its biological activities and potential therapeutic applications. It has been found to have opioid-like activity, binding to opioid receptors in the brain and spinal cord. This activity has been linked to various physiological effects, including pain relief, mood regulation, and addiction.
3-(chloromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride has also been found to have immunomodulatory effects, modulating the activity of immune cells and cytokines. This activity has been linked to its potential therapeutic applications in various autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(chloromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride involves the reaction of bicyclo[1.1.1]pentan-1-amine with chloromethyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "Bicyclo[1.1.1]pentan-1-amine", "Chloromethyl chloride", "Base (e.g. triethylamine)", "Hydrochloric acid", "Solvent (e.g. dichloromethane)" ], "Reaction": [ "Dissolve bicyclo[1.1.1]pentan-1-amine in a solvent such as dichloromethane.", "Add a base such as triethylamine to the solution.", "Slowly add chloromethyl chloride to the solution while stirring.", "Allow the reaction to proceed for several hours at room temperature.", "Quench the reaction by adding hydrochloric acid to the solution.", "Extract the product with a suitable solvent and dry over a drying agent.", "Purify the product by recrystallization or column chromatography.", "Obtain the final product, 3-(chloromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride." ] }

CAS RN

2731007-05-7

Product Name

3-(chloromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride

Molecular Formula

C6H11Cl2N

Molecular Weight

168.1

Purity

95

Origin of Product

United States

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